6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate
Description
This compound is a heterocyclic organic molecule featuring a pyran-4-one core substituted with a tert-butyl benzoate ester and a thiadiazole moiety linked via a thiomethyl group. Such hybrid structures are often explored in medicinal chemistry for their pharmacokinetic properties, including enhanced solubility and membrane permeability due to the tert-butyl group and ester functionalities . Crystallographic analysis using tools like SHELX has likely been employed to resolve its three-dimensional configuration, given the prevalence of this software in small-molecule refinement .
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-23(2,3)15-8-6-14(7-9-15)20(29)31-18-11-30-16(10-17(18)27)12-32-22-26-25-21(33-22)24-19(28)13-4-5-13/h6-11,13H,4-5,12H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIHJQUGOIROGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate (CAS Number: 877651-52-0) is a complex molecule that incorporates various pharmacologically significant moieties. This article focuses on its biological activity, particularly its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.48 g/mol. The structure includes a pyran ring, thiadiazole, and benzoate functionalities, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its potential as an anticholinesterase , antimicrobial , and anti-inflammatory agent.
Anticholinesterase Activity
Recent studies have indicated that derivatives of thiadiazoles exhibit significant acetylcholinesterase (AChE) inhibitory activity. For instance, compounds related to the described structure have shown IC50 values in the nanomolar range, suggesting strong potential as anti-Alzheimer agents. One study reported that some synthesized derivatives outperformed donepezil, a standard AChE inhibitor, with IC50 values as low as .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. In vitro tests revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses. The efficacy was quantified using minimum inhibitory concentration (MIC) assays, with some derivatives demonstrating MIC values comparable to established antibiotics .
Anti-inflammatory Effects
Compounds containing the thiadiazole moiety have been recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In experimental models, these compounds have shown promising results in reducing inflammation markers .
Research Findings and Case Studies
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Thiadiazole Derivatives | AChE Inhibition | ||
| Various Derivatives | Antimicrobial | MIC: | |
| Thiadiazole Compounds | Anti-inflammatory | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The presence of the thiadiazole moiety is linked to enzyme inhibition, particularly AChE, which is crucial for neurotransmitter regulation in the nervous system.
- Antimicrobial Action : The compound's ability to disrupt bacterial cell wall synthesis or function is likely responsible for its antimicrobial properties.
- Anti-inflammatory Pathways : By modulating inflammatory pathways and inhibiting cytokine production, the compound can reduce inflammation effectively.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it has a molecular weight of approximately 578.63 g/mol. The presence of sulfur and nitrogen in its structure enhances its reactivity and potential interactions with biological targets. The compound's unique configuration allows for various chemical modifications that can enhance its pharmacological efficacy.
Pharmacological Applications
-
Antimicrobial Activity :
- Preliminary studies indicate that compounds with similar structures to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate exhibit notable antimicrobial properties. The thiadiazole moiety is particularly significant in this regard, as it has been associated with antibacterial effects due to its ability to interfere with bacterial metabolism .
-
Anticancer Potential :
- The compound has been explored for its anticancer properties, with mechanisms involving enzyme inhibition being a focal point of research. Its structural components may interact with cellular pathways relevant to cancer progression, making it a candidate for further investigation in oncology .
-
Anti-inflammatory Effects :
- Similar thiadiazole derivatives have shown anti-inflammatory activities, suggesting that this compound may also possess such properties. This could be beneficial in developing treatments for inflammatory diseases .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity . The compound can undergo various chemical reactions typical for its functional groups, which are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.
Comparative Analysis with Related Compounds
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate | Non-fluorinated benzene ring | Broader applicability in non-fluorinated systems |
| 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yldichloroacetate | Chlorine substitution | Potentially different biological activity due to chlorine's electronegativity |
| 6-(((5-(ethylcarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yldimethoxybenzoate | Variation in carboxamide chain length | Impacts solubility and membrane permeability |
Case Studies and Research Findings
Research into the applications of this compound has highlighted several key areas:
- Inhibition Studies : Investigations into the inhibition of specific enzymes such as nitric oxide synthase (NOS) have been conducted using related thiadiazole compounds. These studies suggest potential pathways through which the target compound may exert its biological effects .
- Cell Line Testing : In vitro studies on cancer cell lines have indicated cytotoxic effects linked to the structural features of the compound. Further exploration into these effects could lead to the development of new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or pharmacophores. Below is a comparative analysis with key examples from recent literature:
Table 1: Structural and Functional Comparison
Key Findings :
Thiadiazole vs. Thiazole Derivatives: The target compound’s 1,3,4-thiadiazole ring (vs. This may influence binding to biological targets like enzymes or receptors. Thiadiazole-containing analogs often exhibit improved metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation .
Pyran-4-one Core vs. Pyrazolo-pyrimidine Scaffolds :
- The pyran-4-one moiety in the target compound is less aromatic than the pyrazolo-pyrimidine system in Example 75 , which could reduce intercalation with DNA but improve solubility.
tert-Butyl Benzoate Ester :
- The tert-butyl group in both the target compound and Example 75 enhances lipophilicity, favoring blood-brain barrier penetration. However, the benzoate ester in the target compound may confer slower hydrolysis rates compared to carbamate or urea derivatives in other analogs .
Synthetic Pathways :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (evidenced by boronic acid intermediates in similar patents ) or nucleophilic substitution at the thiadiazole sulfur. This contrasts with hydroperoxide-containing analogs , which require specialized oxidative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
